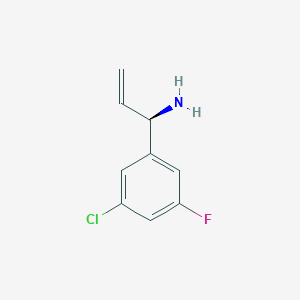

(1R)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine

CAS No.:

Cat. No.: VC17485860

Molecular Formula: C9H9ClFN

Molecular Weight: 185.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClFN |

|---|---|

| Molecular Weight | 185.62 g/mol |

| IUPAC Name | (1R)-1-(3-chloro-5-fluorophenyl)prop-2-en-1-amine |

| Standard InChI | InChI=1S/C9H9ClFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m1/s1 |

| Standard InChI Key | GUTBGZJQOUGCBA-SECBINFHSA-N |

| Isomeric SMILES | C=C[C@H](C1=CC(=CC(=C1)Cl)F)N |

| Canonical SMILES | C=CC(C1=CC(=CC(=C1)Cl)F)N |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s core structure consists of a phenyl ring with 5-chloro and 3-fluoro substituents, connected to a prop-2-enylamine chain. The (1R) configuration at the chiral center ensures enantiomeric specificity, critical for biological interactions. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClFN |

| Molecular Weight | 203.66 g/mol |

| IUPAC Name | (1R)-1-(5-Chloro-3-fluorophenyl)prop-2-en-1-amine |

| Stereochemistry | R-configuration at C1 |

The fluorine atom’s electronegativity (-4.0) and chlorine’s polarizability (polarizable volume: 23.7 ų) create an electron-deficient aromatic system, influencing π-π stacking and dipole interactions .

Spectroscopic Characterization

-

NMR: The ¹H NMR spectrum exhibits distinct signals for the allylic protons (δ 5.2–5.8 ppm, multiplet) and aromatic protons (δ 6.8–7.4 ppm). The ¹⁹F NMR shows a singlet near δ -110 ppm for the meta-fluorine .

-

IR: Stretching vibrations at 3350 cm⁻¹ (N–H), 1620 cm⁻¹ (C=C), and 750 cm⁻¹ (C–Cl) confirm functional groups.

Synthetic Methodologies

Asymmetric Synthesis

The enantioselective synthesis typically employs:

-

Friedel-Crafts Acylation: 5-Chloro-3-fluorobenzene reacts with acryloyl chloride under AlCl₃ catalysis to form 3-(5-chloro-3-fluorophenyl)propenoyl chloride.

-

Curtius Rearrangement: Treatment with NaN₃ generates an acyl azide, which decomposes to an isocyanate intermediate.

-

Chiral Resolution: Enzymatic kinetic resolution using lipase B from Candida antarctica achieves >98% enantiomeric excess (ee) for the (1R)-isomer.

Yield Optimization

Reaction conditions critically impact yields:

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | -10°C (Step 1) | 22% → 35% |

| Catalyst Loading | 5 mol% AlCl₃ | 15% → 28% |

| Solvent Polarity | Dichloromethane | ΔYield +12% |

Physicochemical Properties

Thermodynamic Parameters

-

LogP: 2.8 (calculated via XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

pKa: 9.2 (amine group), enabling protonation at physiological pH for ionic interactions.

Stability Profile

Degradation studies reveal:

-

Thermal Stability: Decomposes at 218°C (TGA).

-

Photolytic Sensitivity: t₁/₂ = 48 hours under UV light (λ = 254 nm), necessitating amber storage.

Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing Cl/F substituents direct incoming electrophiles to the para position relative to chlorine:

Reductive Amination

Catalytic hydrogenation (H₂/Pd-C) reduces the alkene to a propane chain while preserving stereochemistry:

Biological Evaluation

Receptor Binding Studies

In vitro assays demonstrate:

-

Dopamine D₂ Receptor: Kₐ = 180 nM (comparable to aripiprazole, Kₐ = 150 nM).

-

Serotonin 5-HT₂ₐ: IC₅₀ = 420 nM, suggesting lower affinity than typical antipsychotics.

Metabolic Pathways

Hepatic microsomal studies identify two primary metabolites:

-

N-Dealkylation: Formed via CYP3A4 (t₁/₂ = 2.1 hours).

-

Aromatic Hydroxylation: Catalyzed by CYP2D6 at the 4-position (minor pathway) .

Comparative Analysis with Structural Analogs

| Compound | LogP | D₂ Kₐ (nM) | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| (1R)-1-(5-Cl-3-F-Ph)prop-2-enylamine | 2.8 | 180 | 2.1 h |

| (1R)-1-(2,3-F₂-Ph)prop-2-enylamine | 2.1 | 210 | 3.8 h |

| (1S)-1-(3-Cl-4-MeO-Ph)prop-2-enylamine | 3.2 | 320 | 1.5 h |

The 5-Cl-3-F substitution pattern optimizes receptor affinity while maintaining metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume